
BIO399
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIO399 is a RORγt inverse agonist.
Aplicaciones Científicas De Investigación
Biosensor Development for Pesticide Detection
BIO399 has been utilized in the development of biosensors for detecting organophosphorus pesticides. Istamboulié et al. (2007) describe a biosensor employing genetically engineered acetylcholinesterase (B394) for the highly sensitive detection of such pesticides. This biosensor, using magnetic microbeads, demonstrated a significant increase in sensitivity compared to traditional sensors, capable of detecting concentrations as low as 1.31x10^(-11)M for specific pesticides (Istamboulié et al., 2007).
Investigating Mitochondrial Activity and Cytoprotection
In the study of mitochondrial bioenergetics and oxidative stress, this compound (referred to as AP39) was found to have cytoprotective effects and to protect against mitochondrial DNA damage in endothelial cells. Szczesny et al. (2014) showed that AP39 improved mitochondrial function and reduced oxidative damage under stress conditions, indicating its potential as a therapeutic agent for diseases related to mitochondrial dysfunction (Szczesny et al., 2014).
Enhancing Bioimaging Techniques
This compound has contributed to advancements in bioimaging, particularly in visualizing infections in animal models. Francis et al. (2001) utilized a genetically modified bacterium, Streptococcus pneumoniae, for bioluminescent imaging in live mice. This method allowed for non-invasive monitoring of pneumococcal infections and antibiotic treatment efficacy in real-time (Francis et al., 2001).
Applications in Gene Delivery and RNA Interference
This compound has been instrumental in developing gene delivery systems and RNA interference techniques. Zhao et al. (2017) describe using a surface charge tunable fluorescent protein (H39GFP) for OR logic gates in living cells. This technology facilitated the transfection of functional nucleic acids and RNA interference, showcasing potential applications in targeted gene therapy (Zhao et al., 2017).
Investigating Protein Engineering and Sensor Development
Lei et al. (2015) demonstrated the use of a variant of green fluorescent protein (H39GFP), developed through protein resurfacing, for detecting copper(II) ions and acetylcholinesterase activity. This approach highlights the potential of engineered proteins in creating sensitive and versatile biosensors (Lei et al., 2015).
Enhancing Biomarker Detection
Du et al. (2011) developed an electrochemical immunosensor using graphene oxide as a nanocarrier to detect phosphorylated proteins, which are crucial biomarkers in clinical diagnoses. The enhanced sensitivity of this method, facilitated by the use of this compound, indicates its utility in early disease detection (Du et al., 2011).
Propiedades
Fórmula molecular |
C23H27F3N2O4S |
|---|---|
Peso molecular |
484.5342 |
Nombre IUPAC |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17(12-20(19)32-14-22(4,5)21(27)29)28(13-23(24,25)26)33(30,31)18-9-7-15(2)16(3)11-18/h7-12H,6,13-14H2,1-5H3 |
Clave InChI |
NWOKNZFZDJIXMB-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=C(N(S(C2=CC=C(C)C(C)=C2)(=O)=O)CC(F)(F)F)C=C1OCC3(C)C)C3=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BIO399; BIO 399; BIO 399; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


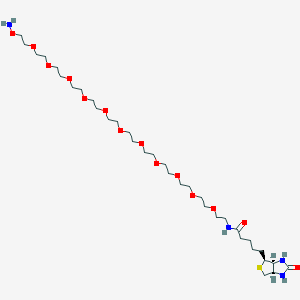
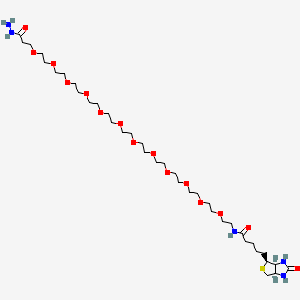
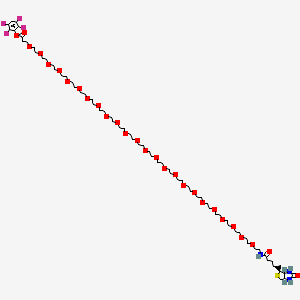
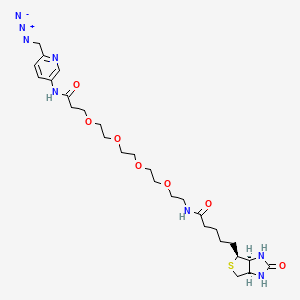

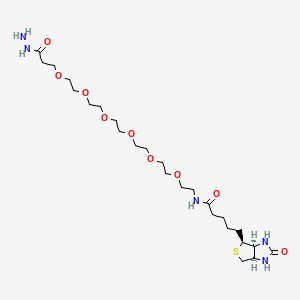
![N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B1192325.png)
